molecular formula C22H17ClN2O B11645113 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

Cat. No.: B11645113
M. Wt: 360.8 g/mol
InChI Key: XRPHDQZONGIJME-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a chlorophenyl group and a benzodiazepine core, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form the corresponding benzodiazepine intermediate . This intermediate is then subjected to further functionalization to introduce the chlorophenyl and methylphenol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and sulfonation using sulfur trioxide (SO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzodiazepine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects . The compound binds to the benzodiazepine site on the GABA-A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chlorophenyl group enhances its binding affinity to GABA receptors, while the methylphenol group contributes to its overall stability and bioavailability.

Properties

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]-4-methylphenol

InChI

InChI=1S/C22H17ClN2O/c1-14-6-11-22(26)17(12-14)21-13-20(15-7-9-16(23)10-8-15)24-18-4-2-3-5-19(18)25-21/h2-12,26H,13H2,1H3

InChI Key

XRPHDQZONGIJME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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